5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
5-Hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a derivative of the 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (DTT-DHQ) class, characterized by a tricyclic core structure fused with a dithiolothione ring. This compound features a hexanoyl group at position 5, a methoxy group at position 8, and two methyl groups at position 4. These substitutions modulate its physicochemical properties and biological activities, including hydrogen sulfide (H2S) release, kinase inhibition, and antimicrobial effects .
Properties
Molecular Formula |
C19H23NO2S3 |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)hexan-1-one |
InChI |
InChI=1S/C19H23NO2S3/c1-5-6-7-8-15(21)20-14-10-9-12(22-4)11-13(14)16-17(19(20,2)3)24-25-18(16)23/h9-11H,5-8H2,1-4H3 |
InChI Key |
HZYXYJULRHHXGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group and other substituents on the quinoline ring can participate in nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial or anticancer activities, although further research is needed to confirm these effects.
Mechanism of Action
The exact mechanism of action for 5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions could involve binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of 5-hexanoyl-8-methoxy-DTT-DHQ with its analogs:
Key Observations :
Substituent Impact on Activity: Hexanoyl vs. Methoxy vs. Ethoxy: Methoxy-substituted analogs (e.g., Compound 2i) exhibit stronger kinase inhibition than ethoxy derivatives, possibly due to optimized steric interactions with kinase active sites .
Kinase Inhibition Profiles: Selectivity: The 8-phenylpiperazinylcarbonothioyl derivative (2b) shows exceptional activity against NPM1-ALK (IC50 = 0.25 µM), while the 5-benzyl analog (2d) is more selective for JAK3 . Novelty of Pyrrolo-Quinoline Hybrids: Chimeric derivatives like 1,2-dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline exhibit unexpected activity against cRAF and JAK3 despite in silico predictions, highlighting structural uniqueness .
Antimicrobial Activity :
- DTT-DHQ derivatives with morpholinyl or piperidinyl substituents demonstrate broad-spectrum antimicrobial activity, surpassing reference drugs like amoxicillin and ketoconazole in MIC assays .
Detailed Research Findings
Computational Predictions vs. Experimental Results :
- Compounds like 1,2-dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline (2q) defy in silico inactivity predictions, demonstrating IC50 values of 0.78 µM against cRAF, underscoring the need for empirical validation .
Biological Activity
5-Hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS Number: 301655-76-5) is a synthetic compound belonging to the class of dithioloquinoline derivatives. Its unique structure suggests potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes current research findings regarding its biological activity, including case studies and experimental data.
Chemical Structure and Properties
The chemical formula for this compound is . It features a complex structure that includes a dithiolthione moiety, which is known for its diverse biological effects.
Antitumor Activity
Recent studies have identified several derivatives of dithioloquinoline with significant antitumor properties. Using the PASS Online software, researchers have predicted that compounds similar to 5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibit pleiotropic activities including chemoprotective and antitumor effects. Notably, certain derivatives demonstrated high inhibitory percentages against various kinases involved in cancer progression:
| Compound | Kinase Target | IC50 (μM) |
|---|---|---|
| 2a | JAK3 | 0.36 |
| 2b | JAK3 | 0.38 |
| 2c | JAK3 | 0.41 |
| 2q | JAK3 | 0.46 |
| 2a | NPM1-ALK | 0.54 |
| 2b | NPM1-ALK | 0.25 |
These findings indicate that derivatives of this compound can be promising candidates for further development in cancer therapeutics .
Anti-inflammatory Effects
In addition to its antitumor activity, the compound has shown potential anti-inflammatory effects. Experimental data suggest that certain derivatives possess anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug. This was confirmed through biological assays that evaluated the inhibition of inflammatory pathways .
Antimicrobial Activity
The antimicrobial properties of dithioloquinoline derivatives have also been explored. Compounds derived from this class exhibited significant antifungal activity exceeding that of common antibiotics like ampicillin and streptomycin. The study highlighted that some derivatives were more effective than reference drugs such as ketoconazole and bifonazole in treating fungal infections .
Case Studies
A notable case study involved the synthesis and evaluation of various dithioloquinoline derivatives for their biological activities. The study utilized both in vitro assays and computational methods to predict the activity spectra of these compounds. The results indicated a broad range of biological activities including:
- Anticoagulant : Inhibition of blood coagulation pathways.
- Antimalarial : Potential efficacy against malaria parasites.
- Antidiabetic : Effects on glucose metabolism.
- Neuroprotective : Protective effects on neuronal cells under stress conditions.
These findings underscore the versatility of dithioloquinoline derivatives in addressing multifactorial diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
